molecular formula C26H27N3O2 B4645975 (Z)-2-cyano-3-[1-(2,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-N-(3-ethoxyphenyl)prop-2-enamide

(Z)-2-cyano-3-[1-(2,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-N-(3-ethoxyphenyl)prop-2-enamide

Cat. No.: B4645975
M. Wt: 413.5 g/mol
InChI Key: IDBYYYQWDQBDEY-HMAPJEAMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-cyano-3-[1-(2,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-N-(3-ethoxyphenyl)prop-2-enamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyano group, a pyrrole ring, and an ethoxyphenyl group, making it a subject of interest for researchers in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-cyano-3-[1-(2,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-N-(3-ethoxyphenyl)prop-2-enamide typically involves multi-step organic reactionsCommon reagents used in these reactions include dimethylformamide (DMF), sodium hydride (NaH), and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-cyano-3-[1-(2,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-N-(3-ethoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: The cyano group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-cyano-3-[1-(2,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-N-(3-ethoxyphenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its ability to interact with biological macromolecules makes it a valuable tool for understanding biochemical processes.

Medicine

In medicinal chemistry, this compound has potential applications as a drug candidate. Its structure can be modified to enhance its pharmacological properties, making it a promising lead compound for the development of new therapeutics.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high-performance materials.

Mechanism of Action

The mechanism of action of (Z)-2-cyano-3-[1-(2,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-N-(3-ethoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. The cyano group and pyrrole ring can form hydrogen bonds and π-π interactions with proteins and enzymes, affecting their activity and function. The ethoxyphenyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-cyano-3-[1-(2,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-N-(3-methoxyphenyl)prop-2-enamide
  • (Z)-2-cyano-3-[1-(2,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-N-(3-propoxyphenyl)prop-2-enamide

Uniqueness

Compared to similar compounds, (Z)-2-cyano-3-[1-(2,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-N-(3-ethoxyphenyl)prop-2-enamide stands out due to its specific combination of functional groups. The presence of the ethoxyphenyl group provides unique chemical and physical properties, such as increased solubility and enhanced reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

(Z)-2-cyano-3-[1-(2,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-N-(3-ethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O2/c1-6-31-24-9-7-8-23(15-24)28-26(30)22(16-27)14-21-13-19(4)29(20(21)5)25-11-10-17(2)12-18(25)3/h7-15H,6H2,1-5H3,(H,28,30)/b22-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDBYYYQWDQBDEY-HMAPJEAMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)C(=CC2=C(N(C(=C2)C)C3=C(C=C(C=C3)C)C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC(=C1)NC(=O)/C(=C\C2=C(N(C(=C2)C)C3=C(C=C(C=C3)C)C)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-2-cyano-3-[1-(2,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-N-(3-ethoxyphenyl)prop-2-enamide
Reactant of Route 2
Reactant of Route 2
(Z)-2-cyano-3-[1-(2,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-N-(3-ethoxyphenyl)prop-2-enamide
Reactant of Route 3
Reactant of Route 3
(Z)-2-cyano-3-[1-(2,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-N-(3-ethoxyphenyl)prop-2-enamide
Reactant of Route 4
Reactant of Route 4
(Z)-2-cyano-3-[1-(2,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-N-(3-ethoxyphenyl)prop-2-enamide
Reactant of Route 5
(Z)-2-cyano-3-[1-(2,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-N-(3-ethoxyphenyl)prop-2-enamide
Reactant of Route 6
Reactant of Route 6
(Z)-2-cyano-3-[1-(2,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-N-(3-ethoxyphenyl)prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.